molecular formula C7H6F3N B2711180 4-Methyl-3-(trifluoromethyl)pyridine CAS No. 1214344-10-1

4-Methyl-3-(trifluoromethyl)pyridine

Cat. No.: B2711180
CAS No.: 1214344-10-1
M. Wt: 161.127
InChI Key: PVOMDMLETFHJKN-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a methyl group at the fourth position and a trifluoromethyl group at the third position on the pyridine ring

Biochemical Analysis

Biochemical Properties

It is known that TFMP derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely influenced by the unique characteristics of the pyridine moiety and the trifluoromethyl group .

Cellular Effects

Tfmp derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that TFMP derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that TFMP derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that TFMP derivatives can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that TFMP derivatives can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that TFMP derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

It is known that TFMP derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)pyridine typically involves the trifluoromethylation of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-(trifluoromethyl)pyridine is unique due to the combined presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-2-3-11-4-6(5)7(8,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOMDMLETFHJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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